N-Dimethylaminoprostaglandin F2alpha

Übersicht

Beschreibung

Prostaglandin F2.alpha. dimethyl amine is a derivative of Prostaglandin F2.alpha., a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and have hormone-like effects. Prostaglandin F2.alpha. is known for its role in reproductive biology, particularly in inducing labor and controlling blood flow in the reproductive organs .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

N-DMAPG has been utilized in various scientific research domains:

Chemistry

- Model Compound : It serves as a model for studying prostaglandin synthesis and reactions, providing insights into chemical modifications that enhance biological activity.

Biology

- Cellular Signaling : Investigated for its role in cellular signaling pathways, particularly those related to inflammation and muscle contraction.

Medicine

- Therapeutic Potential : Explored for applications in treating cardiovascular diseases and reproductive health issues. Its antagonistic properties at FP receptors suggest potential benefits in managing conditions like dysmenorrhea and gastrointestinal disorders.

Industry

- Pharmaceutical Development : Used in the development of new drugs and as a reference standard in analytical chemistry.

Data Table: Comparison with Related Prostaglandins

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Prostaglandin E1 | Moderate | Vasodilator | Primarily involved in vasodilation |

| Prostaglandin E2 | Moderate | Mediates inflammation | Stronger inflammatory response |

| Prostaglandin F2alpha | High | Smooth muscle contraction | Natural ligand for FP receptors |

| N-Dimethylaminoprostaglandin F2alpha | High | Antagonist | Directly related to biological activity |

Case Study 1: Gastrointestinal Motility

In a study involving gerbils, N-DMAPG was administered at a concentration of 3.2 µg/ml. The results demonstrated a significant inhibition (50%) of contractions induced by prostaglandin F2alpha, highlighting its potential role in modulating gastrointestinal motility.

Case Study 2: Reproductive Health

Research has indicated that N-DMAPG may have applications in reproductive health by modulating uterine contractions. Its antagonistic action at FP receptors can potentially alleviate conditions associated with excessive uterine contractions during menstruation or labor.

Wirkmechanismus

Target of Action

N-Dimethylaminoprostaglandin F2alpha, also known as PGE2alpha dimethyl amine, primarily targets the Prostaglandin F2alpha receptor (FP) . Prostaglandins are lipids that function like hormones throughout the body . The action of PGF2alpha is dependent on the number of receptors on the corpus luteum membrane .

Mode of Action

PGF2alpha acts by binding to the prostaglandin F2alpha receptor. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Because PGF2alpha is linked with an increase in uterine oxytocin levels, there is evidence that PGF2alpha and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .

Biochemical Pathways

It is known that the activation of fp primarily couples with the gq subtype, leading to subsequent pkc activation and calcium signal transduction in response to the formation of inositol trisphosphate (ip3) .

Pharmacokinetics

It is known that the elimination half-life of prostaglandin f2alpha is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .

Biochemische Analyse

Biochemical Properties

N-Dimethylaminoprostaglandin F2alpha, like other prostaglandins, possesses a unique molecular structure that underlies its diverse physiological functions . It interacts with various enzymes, proteins, and other biomolecules, influencing the molecule’s overall size, shape, and biological activities . The presence and position of double bonds within its hydrocarbon chains impact the molecule’s stability and reactivity .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes . It plays a key role in hepatic glucose metabolism, where it promotes the expression of gluconeogenic enzymes in hepatocytes in a FOXO1-dependent manner . This influence on cell function extends to impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts by binding to the prostaglandin F2alpha receptor, stimulating both luteolytic activity and the release of oxytocin . This leads to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the prostanoid metabolic pathway . This pathway begins with the activation of arachidonic acid by the enzyme phospholipase A2, followed by oxygenation by cyclooxygenase enzymes to form prostaglandin endoperoxides .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von Prostaglandin F2α-Dimethylamin beinhaltet typischerweise die Modifikation der Stammverbindung Prostaglandin F2α. Der Prozess beinhaltet die Einführung einer Dimethylamingruppe in die Prostaglandinstruktur. Dies kann durch eine Reihe von chemischen Reaktionen erreicht werden, darunter Veresterung, Reduktion und Aminierung. Die Reaktionsbedingungen erfordern oft spezielle Katalysatoren und kontrollierte Umgebungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsverfahren: Die industrielle Produktion von Prostaglandin F2α-Dimethylamin beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Der Prozess kann die Verwendung von Bioreaktoren und Durchflusssystemen umfassen, um konstante Produktionsraten zu gewährleisten. Qualitätskontrollmaßnahmen sind unerlässlich, um sicherzustellen, dass die Verbindung die erforderlichen Standards für Forschungs- und medizinische Anwendungen erfüllt .

Analyse Chemischer Reaktionen

Reaktionstypen: Prostaglandin F2α-Dimethylamin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, häufig unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid und andere Reduktionsmittel bei kontrollierten Temperaturen.

Substitution: Halogene, Alkylierungsmittel und andere Reagenzien unter spezifischen pH- und Temperaturbedingungen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu verschiedenen funktionalisierten Derivaten von Prostaglandin F2α Dimethylamin führen.

Vergleich Mit ähnlichen Verbindungen

Prostaglandin F2.alpha. (Dinoprost): The parent compound, known for its role in inducing labor and controlling blood flow in reproductive organs.

Prostaglandin E2 (Dinoprostone): Another prostaglandin with similar physiological effects but different receptor targets and signaling pathways.

Prostaglandin D2: Involved in allergic responses and inflammation, with distinct receptor interactions

Uniqueness: Prostaglandin F2.alpha. dimethyl amine is unique due to its specific structural modification, which enhances its stability and receptor selectivity. This makes it a valuable compound for research and potential therapeutic applications, particularly in areas where precise receptor targeting is required .

Biologische Aktivität

N-Dimethylaminoprostaglandin F2alpha (DMA-PGF2α) is a synthetic analogue of prostaglandin F2alpha (PGF2α), which plays significant roles in various biological processes, particularly in reproductive physiology and vascular responses. This article delves into the biological activity of DMA-PGF2α, highlighting its mechanisms, effects on cellular proliferation, and implications in clinical applications.

Overview of Prostaglandins

Prostaglandins are bioactive lipids derived from arachidonic acid, acting as local hormones with diverse physiological functions. PGF2α is known for its roles in inducing labor, regulating menstrual cycles, and mediating inflammatory responses. The introduction of dimethylamine groups in DMA-PGF2α modifies its biological activity, enhancing its potency and selectivity in various applications.

DMA-PGF2α primarily exerts its effects through the activation of the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor that mediates multiple signaling pathways. Upon binding to the FP receptor, DMA-PGF2α stimulates intracellular signaling cascades that lead to various biological responses:

- Cell Proliferation : DMA-PGF2α has been shown to enhance the proliferation of certain cell types, including endometrial adenocarcinoma cells. Research indicates that treatment with DMA-PGF2α activates the epidermal growth factor receptor (EGFR) and triggers the mitogen-activated protein kinase (MAPK) signaling pathway, promoting cell growth and survival .

- Vascular Responses : The compound also exhibits selective antagonism against PGF2α-mediated vascular responses. Studies demonstrate that DMA substitution can modulate vasocontractile properties, influencing blood vessel dynamics and potentially offering therapeutic benefits in conditions characterized by abnormal vascular responses .

Biological Activities

The following table summarizes key biological activities associated with this compound:

Case Studies

- Endometrial Adenocarcinoma : A study investigated the effects of DMA-PGF2α on human endometrial adenocarcinoma explants. Results indicated that treatment led to increased cell proliferation and activation of MAPK signaling pathways, suggesting a role for DMA-PGF2α in promoting tumor growth .

- Vascular Function : Another research highlighted how DMA-PGF2α selectively antagonizes PGF2α-mediated vascular responses. This property may provide insights into developing treatments for conditions like hypertension or other vascular dysfunctions .

- Labor Induction : Clinical observations have noted that prostaglandins including DMA-PGF2α can effectively induce labor in obstetric settings by enhancing uterine contractility through modulation of local hormone levels .

Eigenschaften

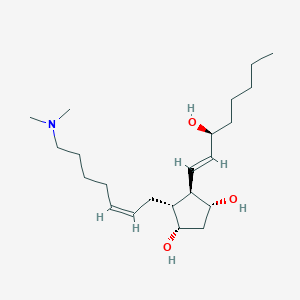

IUPAC Name |

(1R,3S,4R,5R)-4-[(Z)-7-(dimethylamino)hept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H41NO3/c1-4-5-9-12-18(24)14-15-20-19(21(25)17-22(20)26)13-10-7-6-8-11-16-23(2)3/h7,10,14-15,18-22,24-26H,4-6,8-9,11-13,16-17H2,1-3H3/b10-7-,15-14+/t18-,19+,20+,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLQPSLXSAMMMJ-PIOKUXGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCN(C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601147930 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67508-09-2 | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67508-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Dimethylaminoprostaglandin F2alpha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067508092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prosta-5,13-diene-9,11,15-triol, 1-(dimethylamino)-, (5Z,9α,11α,13E,15S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601147930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.